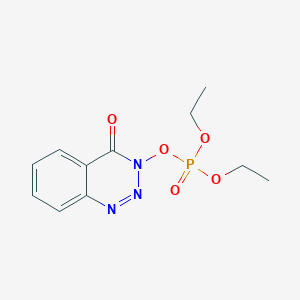
2-Methoxy-D-Phenylalanine
Overview
Description
2-Methoxy-D-Phenylalanine, also known as DOPA methyl ester, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This molecule is a derivative of the amino acid Phenylalanine and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Resolution : o-Hydroxy-DL-phenylalanine-2-14C, a compound related to 2-Methoxy-D-Phenylalanine, has been synthesized for research applications, particularly in the field of radiopharmaceuticals (Petitclerc, D'iorio, & Benoiton, 1969).
Genetic Incorporation in Cells : Phenylalanine derivatives, including those with methoxy groups, have been genetically encoded in Escherichia coli and mammalian cells. This has potential applications in biochemical and biophysical studies, including as sensors to study protein folding/unfolding (Tharp et al., 2014).
Effects on Monoamine Metabolism : Studies on compounds similar to this compound, such as 3-OM-dopa, have shown effects on monoamine turnover and brain uptake in rats, which could have implications in neurological research (Gervas et al., 1983).
Ortho-C-H Arylation : Research on the arylation of substituted phenylalanines, including methoxy derivatives, can contribute to understanding the chemical processes involved in the selective modification of amino acids (Niu et al., 2021).
Labelled Compounds for Mass Fragmentographic Analysis : The preparation of labelled compounds, including those derived from phenylalanine, is significant for use as internal standards in mass fragmentographic determination and for turnover studies in vivo (Lindström, Sjöquist, & Änggård, 1974).
Elucidating Enzyme Properties : Derivatives of this compound have been used to investigate the properties of enzymes like phenylalanine ammonia-lyase, which is important in understanding phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).
Metabolic Studies : Research on the metabolism of related compounds, such as L-3,4-dihydroxyphenylalanine, provides insights into the metabolic pathways and their implications in various disorders, including Parkinson's disease (O'Gorman et al., 1970).
Electrochemical Sensors and Biosensors : The development of electrochemical sensors and biosensors for the detection of phenylalanine, a related compound, has significant implications in medical diagnostics and monitoring of disorders like phenylketonuria (Dinu & Apetrei, 2020).
Phenylalanine Ammonia Lyase Reaction Modeling : Synthetic model compounds that mimic the substrate phenylalanine have been developed to study the reactions catalyzed by enzymes like phenylalanine ammonia lyase (Rettig, Sigrist, & Rétey, 2000).
Biosynthesis and Metabolic Fate in Plants : Studies on the biosynthesis and metabolic utilization of phenylalanine in plants, including conifers, are crucial in understanding the interconnection between primary and secondary metabolism in plants (Pascual et al., 2016).
properties
IUPAC Name |
(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442716 | |
| Record name | 2-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170642-31-6 | |
| Record name | 2-Methoxy-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170642-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















